2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid
Description
This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a hydroxyl group and a 6-methoxypyridin-2-yl substituent. The Boc group serves as a protective moiety for the amine functionality, a common strategy in peptide synthesis to prevent unwanted side reactions .
Properties
Molecular Formula |
C14H20N2O6 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
3-hydroxy-3-(6-methoxypyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20N2O6/c1-14(2,3)22-13(20)16-10(12(18)19)11(17)8-6-5-7-9(15-8)21-4/h5-7,10-11,17H,1-4H3,(H,16,20)(H,18,19) |
InChI Key |
QBKPDMRSQKGAOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=NC(=CC=C1)OC)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like sodium borohydride.
Introduction of the Methoxypyridinyl Moiety: This step involves the coupling of a methoxypyridine derivative with the intermediate compound, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxypyridinyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid has several applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The methoxypyridinyl moiety can interact with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of Boc-protected amino acids with aromatic or heteroaromatic substituents. Key structural variations among analogues include:
- 4-Methoxyphenyl (Compound 17 in ): Replaces pyridine with a phenyl ring, reducing polarity and altering steric interactions . 3-Methylpyridin-2-yl (): Methyl substitution increases hydrophobicity compared to methoxy, affecting solubility and pharmacokinetics . Pyrimidin-2-yl (): Replaces pyridine with pyrimidine, altering electronic properties (e.g., stronger electron-withdrawing effects) and hydrogen-bonding capacity .
Physicochemical Properties
*Calculated based on molecular formula.
Research Findings and Challenges
- Stereochemical Control : Achieving enantiomeric purity is a key challenge. reports 62.34% yield for (R)-enantiomer resolution via diastereomeric salt formation .
- Stability Issues : Boc groups are acid-labile, necessitating careful handling during deprotection. The 6-methoxypyridine moiety may also undergo demethylation under harsh conditions.
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid is a synthetic compound notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a methoxypyridinyl moiety. These characteristics suggest potential biological activities, particularly in pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound has the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O6 |
| Molecular Weight | 312.32 g/mol |
| Functional Groups | Tert-butoxycarbonyl, Hydroxyl, Methoxypyridinyl |
| Chirality | (R)-configuration |
The presence of the Boc group enhances stability during synthesis and may modulate biological activity compared to other derivatives.
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of Amino Group : The amino group is protected using di-tert-butyl dicarbonate (Boc2O).
- Formation of Hydroxy Group : A hydroxyl group is introduced at the appropriate position.
- Incorporation of Methoxypyridine : The methoxypyridinyl moiety is synthesized and attached to the core structure.
These methods can vary based on available reagents and desired yields.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The Boc group provides stability, while the hydroxyl and pyridine functionalities may facilitate interactions with enzymes or receptors involved in metabolic pathways.
Case Studies
- Neuroprotective Effects : In a study evaluating neuroprotective compounds against Parkinson's disease models, derivatives similar to this compound showed significant protective effects against dopaminergic neuronal cell death induced by neurotoxins such as 6-hydroxydopamine (6-OHDA). The mechanism involved reducing oxidative stress and activating apoptotic pathways through caspase activation .
- Antioxidant Activity : Research has indicated that compounds with similar structural motifs exhibit antioxidant properties by scavenging reactive oxygen species (ROS). This activity is crucial for preventing cellular damage in various diseases, including neurodegenerative disorders .
- Metal Chelation : The presence of hydroxyl groups in compounds like this one has been linked to metal chelation properties, which can mitigate oxidative stress by binding transition metals that catalyze ROS production .
Comparative Analysis with Related Compounds
The following table summarizes key differences in biological activities between this compound and related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid | Moderate neuroprotective effects | Lacks some antioxidant properties |
| (S)-2-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid | Enhanced interaction with specific receptors | Different stereochemistry affects activity |
| 2-{[(Benzoyl)amino]-3-hydroxy-3-(5-methoxypyridin-2-yl)}propanoic acid | Lower antioxidant activity | Benzoyl group may reduce reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
